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Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and analytical characterization of 2-[(3-Fluorobenzyl)oxy]benzaldehyde (CAS No. 172685-

67-5). While its isomers, particularly 4-[(3-Fluorobenzyl)oxy]benzaldehyde, are well-

documented as key intermediates in pharmaceutical synthesis, the ortho isomer remains a

compound of significant research interest. This document synthesizes known data with expert-

driven predictions based on established chemical principles to serve as a foundational

resource. We will delve into its molecular structure, propose a robust synthetic protocol via

Williamson ether synthesis, predict its spectral signatures (NMR, IR, MS), and discuss its

reactivity profile and potential applications in medicinal chemistry and materials science.

Introduction and Chemical Identity
2-[(3-Fluorobenzyl)oxy]benzaldehyde is an aromatic aldehyde distinguished by a 3-

fluorobenzyl ether moiety at the ortho position of the benzaldehyde ring. This substitution

pattern imparts unique steric and electronic properties compared to its more commonly cited
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meta and para isomers.[1][2] The presence of the aldehyde group offers a reactive handle for a

multitude of organic transformations, while the fluorinated benzyl ether group can influence

molecular conformation, lipophilicity, and metabolic stability, making it a valuable building block

for drug discovery.[3][4]

Isomeric Context
It is critical to differentiate the target compound, 2-[(3-fluorophenyl)methoxy]benzaldehyde,

from its isomers.[1][5][6] The para isomer, 4-[(3-Fluorobenzyl)oxy]benzaldehyde, is a well-

known precursor in the synthesis of Safinamide, a drug used for Parkinson's disease.[7][8] This

extensive documentation for the para isomer often overshadows the other positional isomers.

The distinct ortho positioning of the ether linkage in our compound of interest is expected to

introduce significant differences in reactivity and biological activity due to steric hindrance and

potential intramolecular interactions.

Molecular Structure
The structure consists of a benzaldehyde core where the hydroxyl group of salicylaldehyde has

been alkylated with a 3-fluorobenzyl group.

Caption: Molecular structure of 2-[(3-Fluorobenzyl)oxy]benzaldehyde.

Physicochemical Properties
While extensive experimental data for the 2-isomer is sparse, its fundamental properties can be

reliably predicted or are shared with its isomers.
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Property Value Source

CAS Number 172685-67-5 [6][9]

Molecular Formula C₁₄H₁₁FO₂ [5]

Molecular Weight 230.23 g/mol [1]

Appearance

Predicted: Colorless to light

yellow liquid or low-melting

solid

Inferred

Boiling Point 356.6 ± 22.0 °C (Predicted) [10]

Density 1.211 ± 0.06 g/cm³ (Predicted) [10]

Solubility

Predicted: Soluble in common

organic solvents (e.g., CH₂Cl₂,

EtOAc, Acetone); Insoluble in

water

Inferred

XLogP3-AA 2.9 (Predicted for 3-isomer) [1]

Synthesis and Purification
The most direct and reliable method for preparing 2-[(3-Fluorobenzyl)oxy]benzaldehyde is

the Williamson ether synthesis.[11][12] This Sₙ2 reaction involves the deprotonation of a phenol

followed by alkylation with an alkyl halide.[13] For this specific target, salicylaldehyde (2-

hydroxybenzaldehyde) serves as the phenolic precursor and 3-fluorobenzyl bromide is the

alkylating agent.[14]

Proposed Synthetic Workflow

Reaction Setup Reaction Workup & Purification

Salicylaldehyde
+ 3-Fluorobenzyl Bromide Anhydrous DMF or AcetoneDissolve K₂CO₃ or NaHAdd Base Deprotonation

(Formation of Phenoxide)
Sₙ2 Attack

(Ether Formation) Quench with H₂O Extract with EtOAc Silica Gel Chromatography Pure Product
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Caption: Workflow for Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol
This protocol is adapted from standard procedures for similar syntheses.[15][16]

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon

or Nitrogen), add salicylaldehyde (1.0 eq.). Dissolve the aldehyde in anhydrous N,N-

dimethylformamide (DMF) or acetone (approx. 0.2 M concentration).

Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. For a

faster reaction, sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) can be used,

but requires more stringent anhydrous conditions.[16] Stir the suspension at room

temperature for 30 minutes.

Alkylation: Add 3-fluorobenzyl bromide (1.1 eq.) dropwise to the reaction mixture at room

temperature.[17]

Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by Thin-Layer

Chromatography (TLC) until the starting salicylaldehyde is consumed (typically 4-8 hours).

Workup: Cool the mixture to room temperature. Pour the reaction mixture into cold water and

extract with ethyl acetate (3 x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel

column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-[(3-
Fluorobenzyl)oxy]benzaldehyde.

Analytical Characterization: Predicted Spectral Data
The following spectral characteristics are predicted based on the known effects of the

constituent functional groups in NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically δ 9.8-10.5 ppm. This

significant deshielding is due to the anisotropic effect of the carbonyl group.[18]

Benzylic Protons (-OCH₂Ar): A sharp singlet around δ 5.1-5.3 ppm, integrating to 2H.

Aromatic Protons: Two distinct sets of multiplets in the range of δ 6.9-7.9 ppm. The four

protons on the benzaldehyde ring will show a complex splitting pattern due to the ortho

substitution. The four protons on the 3-fluorobenzyl ring will also exhibit complex splitting,

further complicated by coupling to the fluorine atom.[19]

¹³C NMR: The carbon spectrum will provide confirmation of the carbon framework.

Carbonyl Carbon (C=O): A signal in the δ 189-195 ppm range.[20]

Benzylic Carbon (-OCH₂Ar): A peak around δ 69-72 ppm.

Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon attached to the

ether oxygen (C2 of the benzaldehyde ring) will be significantly downfield. The carbons on

the fluorinated ring will show C-F coupling, which is diagnostic.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong carbonyl stretch. Key expected absorption

bands include:[21][22]
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Wavenumber (cm⁻¹) Vibration Intensity

~3050-3100 Aromatic C-H Stretch Medium-Weak

~2820 & ~2720
Aldehyde C-H Stretch (Fermi

doublet)
Weak, but diagnostic

~1690-1705
Aromatic C=O Stretch

(conjugated)
Strong, Sharp

~1580-1600 Aromatic C=C Stretch Medium

~1240-1260
Aryl-Alkyl Ether C-O Stretch

(asymmetric)
Strong

~1100-1150 C-F Stretch Strong

Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecule is expected to show a clear molecular ion peak

and characteristic fragmentation patterns.

Molecular Ion (M⁺): m/z = 230.07.

Major Fragments:

m/z = 109: [C₇H₆F]⁺, corresponding to the 3-fluorobenzyl cation, formed by cleavage of

the ether bond. This is often a base peak for benzyl ethers.[23][24]

m/z = 121: [C₇H₅O₂]⁺, corresponding to the 2-oxy-benzaldehyde radical cation.

m/z = 91: Tropylium ion [C₇H₇]⁺, from the benzyl fragment.[25]

M-1 (m/z = 229): Loss of the aldehydic hydrogen.

M-29 (m/z = 201): Loss of the -CHO group.

Reactivity Profile
The chemical behavior is dictated primarily by the aldehyde functional group.
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2-[(3-Fluorobenzyl)oxy]benzaldehyde

Oxidation
(e.g., KMnO₄, PCC)

Product: Carboxylic Acid

Reduction
(e.g., NaBH₄)

Product: Benzyl Alcohol

Wittig Reaction
(e.g., Ph₃P=CHR)
Product: Alkene

Reductive Amination
(e.g., R-NH₂, NaBH₃CN)

Product: Secondary Amine

Grignard/Organolithium
(e.g., R-MgBr)

Product: Secondary Alcohol
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Caption: Key reactions involving the aldehyde group.

Oxidation: The aldehyde can be easily oxidized to the corresponding 2-[(3-

Fluorobenzyl)oxy]benzoic acid using standard oxidizing agents like potassium permanganate

(KMnO₄) or Jones reagent.

Reduction: Selective reduction to the corresponding benzyl alcohol can be achieved with

mild reducing agents such as sodium borohydride (NaBH₄).

Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles. This includes

Grignard reagents to form secondary alcohols and the formation of cyanohydrins.

Condensation Reactions: It can undergo condensation reactions like the Wittig reaction to

form alkenes, or Claisen-Schmidt condensation with ketones to form chalcones.

Imine/Schiff Base Formation: It will react with primary amines to form imines (Schiff bases),

which can be further reduced in a reductive amination protocol to form secondary amines.

This is a cornerstone reaction in medicinal chemistry for library synthesis.[7]

Potential Research Applications
Given its structure, 2-[(3-Fluorobenzyl)oxy]benzaldehyde is a promising scaffold for several

research areas:

Pharmaceutical Intermediates: As an analog of the Safinamide precursor, this compound

could be used to synthesize novel enzyme inhibitors (e.g., for MAO-B) or receptor

modulators where the substitution pattern is key to selectivity and potency.[2]
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Agrochemicals: Substituted benzaldehydes are common precursors for pesticides and

herbicides.

Materials Science: The aldehyde functionality allows it to be incorporated into polymers or

used in the synthesis of dyes and optical materials.

Probe Synthesis: It can be used to synthesize chemical probes for studying biological

systems, where the fluorinated ring can serve as a ¹⁹F NMR tag for in-situ monitoring.

Safety and Handling
No specific safety data exists for this compound. However, based on related structures like 3-

fluorobenzyl bromide and other aromatic aldehydes, the following precautions are advised:[26]

General Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal

protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves.[27]

Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if

swallowed. Lachrymatory properties are possible.

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing

agents and bases.
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